Loxiglumide

概要

説明

ロキシグルミドは、強力で経口的に活性な、コレシストキニンA型受容体の選択的拮抗薬です。主に、胃腸運動および膵外分泌における影響を研究するために、科学研究で使用されています。 ロキシグルミドは、満腹感を誘発するホルモンであるコレシストキニンの作用を阻害することにより、ヒトにおけるカロリー摂取量と空腹感を刺激することが示されています .

準備方法

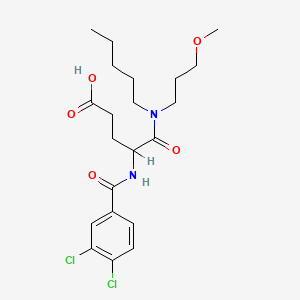

ロキシグルミドは、D,L-4-(3,4-ジクロロベンゾイルアミノ)-5-(N-3-メトキシプロピル-ペンチルアミノ)-5-オキソペンタン酸としても知られており、一連の化学反応によって合成されます。合成経路には、3,4-ジクロロベンゾイルクロリドと5-アミノ-4-オキソペンタン酸の反応による中間体の形成が含まれます。 この中間体は、次に3-メトキシプロピルアミンとペンチルアミンと反応させてロキシグルミドを生成します . 産業生産方法では、通常、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化します。

化学反応の分析

ロキシグルミドは、以下を含むさまざまな化学反応を受けます。

酸化: ロキシグルミドは、対応するオキソ誘導体を形成するために酸化される可能性があります。

還元: 還元反応により、ロキシグルミドをその還元型に変換できます。

置換: ロキシグルミドは、官能基が他の基に置き換えられる置換反応を受けます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。

科学研究における用途

ロキシグルミドは、広範な科学研究用途があります。

化学: コレシストキニン受容体拮抗薬の構造活性相関を研究するためのツールとして使用されます。

生物学: 胃腸運動と膵臓分泌の調節におけるコレシストキニンの役割を理解するのに役立ちます。

医学: 過敏性腸症候群、胃食道逆流症、胆石症などの疾患の治療における潜在的な治療用途について調査されています.

産業: コレシストキニン受容体を標的とする新しい薬の開発に使用されます。

科学的研究の応用

Appetite Regulation

Mechanism of Action

Loxiglumide influences appetite by antagonizing the cholecystokinin-A receptors, which are involved in signaling satiety. Research indicates that this compound can stimulate calorie intake and increase feelings of hunger in healthy individuals. In a controlled study, subjects administered this compound showed a slight increase (7%) in food intake and a significant increase (10%) in calorie intake compared to placebo, suggesting its role in modulating satiety signals .

Case Studies

- A double-blind, placebo-controlled trial demonstrated that this compound administration led to delayed fullness and increased hunger levels among participants. This supports the hypothesis that endogenous cholecystokinin acts as a physiological satiety signal .

- Further investigation into repeated-dose studies could elucidate the impact of this compound on individuals with eating disorders, potentially offering insights into therapeutic strategies for managing such conditions.

Gallbladder Function

Effects on Gallbladder Emptying

this compound has been shown to inhibit gallbladder emptying in response to meals and cholecystokinin infusion. In a study with healthy volunteers, administration of this compound resulted in dose-dependent inhibition of gallbladder emptying, leading to increased gallbladder volume . This suggests that this compound may be useful in understanding gallbladder motility disorders.

Clinical Implications

The findings indicate that this compound could serve as a therapeutic agent for conditions associated with abnormal gallbladder function. Its ability to increase gallbladder volume without affecting pancreatic or gastric secretions positions it as a potential option for treating functional gastrointestinal disorders such as biliary colics and functional dyspepsia .

Treatment of Acute Pancreatitis

Clinical Trials

this compound has been evaluated for its efficacy in treating acute pancreatitis. A clinical study involving 189 patients across 104 Japanese institutes administered varying doses of this compound (100, 300, and 500 mg/day) intravenously over 14 days. Results indicated significant improvements in clinical signs such as abdominal pain and normalization of serum amylase and lipase levels, particularly in higher-dose groups .

Conclusion from Studies

The findings suggest that this compound may be beneficial in managing acute pancreatitis symptoms and could be developed further as a therapeutic option. However, more extensive trials are necessary to confirm its efficacy and safety profile.

Summary Table of Applications

作用機序

ロキシグルミドは、コレシストキニンA型受容体に選択的に結合し、拮抗することによって効果を発揮します。この受容体は、胃腸運動、膵臓外分泌、満腹感を調節する役割を果たしています。 コレシストキニンの作用を阻害することにより、ロキシグルミドは胃の排泄を増加させ、腸の運動を促進し、腸の膨張に対する感受性を調節します . 含まれる分子標的および経路には、コレシストキニンA型受容体と、消化プロセスを調節する下流のシグナル伝達経路が含まれます。

類似の化合物との比較

ロキシグルミドは、その高い選択性と効力のために、コレシストキニン受容体拮抗薬の中でユニークです。類似の化合物には以下が含まれます。

プログルミド: ロキシグルミドに比べて効力が低い、古いコレシストキニン受容体拮抗薬。

デクスロキシグルミド: ロキシグルミドのD異性体で、すべての薬理学的特性を保持していますが、より強力です.

L-364,718: ベンゾジアゼピン環を有する別のコレシストキニン受容体拮抗薬で、ロキシグルミドよりも強力ですが、特異性が低いです.

ロキシグルミドの長期間の阻害作用と高い特異性は、研究と潜在的な治療用途の両方において、それを貴重なツールにします。

類似化合物との比較

Loxiglumide is unique among cholecystokinin receptor antagonists due to its high selectivity and potency. Similar compounds include:

Proglumide: An older cholecystokinin receptor antagonist with less potency compared to this compound.

Dexthis compound: The D-isomer of this compound, which retains all pharmacological properties but is more potent.

This compound’s prolonged inhibitory action and high specificity make it a valuable tool in both research and potential therapeutic applications.

生物活性

Loxiglumide is a selective antagonist of the cholecystokinin-A (CCK-A) receptor, primarily studied for its potential therapeutic effects in various gastrointestinal and oncological conditions. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and clinical implications based on diverse research findings.

This compound functions by blocking the CCK-A receptors, which are involved in various physiological processes, including satiety signaling and pancreatic function. By inhibiting these receptors, this compound can influence appetite regulation and potentially affect tumor growth in certain cancers.

1. Effects on Tumor Growth

Several studies have investigated the role of this compound in cancer therapy. For instance, a clinical evaluation involving 64 patients with advanced pancreatic cancer revealed that while no significant tumor size reduction was observed compared to placebo, there was a notable difference in survival rates between treatment groups. Specifically, survival was higher in patients receiving this compound compared to those on placebo (p = 0.0003) . However, the study concluded that definitive efficacy in tumor growth inhibition was not established.

2. Impact on Appetite and Satiety

Research has demonstrated that this compound can stimulate calorie intake by blocking CCK-A receptors. In a randomized, double-blind study involving healthy volunteers, this compound administration resulted in a modest increase in calorie intake (10%) and a slight increase in food consumption . Participants reported heightened feelings of hunger and delayed fullness during this compound infusion compared to saline controls.

Case Studies and Clinical Trials

1. Cell Cycle Effects

In vitro studies have shown that this compound can induce cell cycle arrest in melanoma cells. Treatment with this compound resulted in an increased percentage of cells in the G0/G1 phase while decreasing those in S and G2/M phases, indicating its potential role as an anti-proliferative agent .

2. Apoptosis Induction

This compound has also been shown to induce apoptosis through mitochondrial pathways. Increased expression of pro-apoptotic proteins such as Bax and p53 was observed following treatment with this compound, suggesting its mechanism involves mitochondrial membrane potential disruption .

Summary of Biological Activities

- Tumor Inhibition : Limited evidence for direct tumor growth inhibition; potential role in improving survival rates.

- Appetite Regulation : Stimulates calorie intake by blocking satiety signals.

- Cell Cycle Arrest : Induces G0/G1 phase arrest in certain cancer cell lines.

- Apoptosis : Promotes apoptosis through mitochondrial pathways.

特性

IUPAC Name |

4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZBKQEIFTHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057615 | |

| Record name | Loxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107097-80-3 | |

| Record name | Loxiglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107097-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loxiglumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loxiglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOXIGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。